molecular formula C21H24N2O4S B5489348 methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No. B5489348
M. Wt: 400.5 g/mol
InChI Key: SBBFZDHAPJBKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate” is a complex organic molecule. It contains several functional groups, including a methyl ester group, an acetyl group, a piperidine ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a known synthesis route, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s hard to predict its properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without knowing the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s hard to predict its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. Further studies could focus on understanding its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 2-[(1-acetylpiperidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-13-4-6-15(7-5-13)17-12-28-20(18(17)21(26)27-3)22-19(25)16-8-10-23(11-9-16)14(2)24/h4-7,12,16H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBFZDHAPJBKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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